7-Methoxy-1H-indazole-4-boronic acid
Overview
Description
7-Methoxy-1H-indazole-4-boronic acid is an organic compound that belongs to the class of boronic acids. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling. The indazole moiety in this compound is a bicyclic structure that is commonly found in various biologically active molecules.
Mechanism of Action
Target of Action
Boronic acids and their derivatives, including this compound, are often used in suzuki-miyaura coupling reactions . This suggests that the compound may interact with palladium (II) complexes, which are commonly used in these reactions .
Mode of Action
The compound likely participates in Suzuki-Miyaura coupling reactions, which are a type of carbon-carbon bond-forming reaction . In these reactions, the boronic acid or its derivative acts as a nucleophile, transferring an organic group to a palladium (II) complex . This results in the formation of a new carbon-carbon bond .
Biochemical Pathways
It’s known that the compound can be used in the synthesis of various organic compounds . Therefore, it may indirectly influence biochemical pathways by contributing to the synthesis of bioactive compounds.
Pharmacokinetics
It’s known that the compound is a solid at room temperature and should be stored at 2-8°c . These properties may influence its bioavailability and pharmacokinetics.
Result of Action
It’s known that the compound can be used in the synthesis of various organic compounds . Therefore, its effects may depend on the specific compounds that it helps synthesize.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 7-Methoxy-1H-Indazole-4-Boronic Acid. For instance, the compound is sensitive to temperature and should be stored at 2-8°C . Additionally, the compound’s efficacy in Suzuki-Miyaura coupling reactions may be influenced by the presence of a palladium (II) catalyst .
Biochemical Analysis
Biochemical Properties
7-Methoxy-1H-indazole-4-boronic acid plays a crucial role in biochemical reactions, particularly in the field of organic synthesis and medicinal chemistry. It is known to interact with various enzymes, proteins, and other biomolecules. For instance, it can act as a ligand for certain enzymes, facilitating the formation of enzyme-substrate complexes. The boronic acid group in this compound can form reversible covalent bonds with diols and other nucleophiles, making it useful in the design of enzyme inhibitors and other bioactive molecules .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are significant. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to inhibit the growth of certain cancer cell lines by interfering with key signaling pathways and inducing apoptosis . Additionally, this compound can affect cellular metabolism by altering the activity of metabolic enzymes and pathways.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to enzyme inhibition or activation. The boronic acid group allows it to form reversible covalent bonds with target molecules, which can result in changes in gene expression and protein function . This compound’s ability to interact with multiple targets makes it a versatile tool in biochemical research.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Its stability and degradation are important factors to consider in experimental design. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially in the presence of moisture or extreme pH . Long-term exposure to this compound has been observed to cause changes in cellular function, including alterations in cell growth and metabolism.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit beneficial effects, such as anti-cancer activity, while higher doses can lead to toxic or adverse effects . Threshold effects have been observed, where a certain dosage is required to achieve a therapeutic effect, but exceeding this dosage can result in toxicity. Careful dosage optimization is essential for its use in preclinical studies.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism and clearance from the body. The compound can affect metabolic flux and alter the levels of certain metabolites . Understanding its metabolic pathways is crucial for predicting its pharmacokinetics and potential drug interactions.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. This compound can be actively transported into cells and distributed to specific tissues, where it accumulates and exerts its effects . Its localization within the body can impact its therapeutic efficacy and safety profile.
Subcellular Localization
The subcellular localization of this compound is an important factor in its activity and function. It can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can influence its interactions with target molecules and its overall biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methoxy-1H-indazole-4-boronic acid typically involves the introduction of a boronic acid group to the indazole ring. One common method is the borylation of 7-methoxy-1H-indazole using a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is usually carried out under an inert atmosphere at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale syntheses but are optimized for larger scales. This often involves the use of continuous flow reactors to improve efficiency and yield. The reaction conditions are carefully controlled to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
7-Methoxy-1H-indazole-4-boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or ketone.
Reduction: The compound can be reduced to form the corresponding boronate ester.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Palladium catalysts and bases like potassium carbonate are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Oxidation: Alcohols or ketones.
Reduction: Boronate esters.
Substitution: Various biaryl compounds.
Scientific Research Applications
7-Methoxy-1H-indazole-4-boronic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is used in the development of biologically active molecules, including potential pharmaceuticals.
Medicine: It is investigated for its potential therapeutic properties, particularly in the treatment of cancer and other diseases.
Industry: The compound is used in the production of advanced materials and as a catalyst in various industrial processes.
Comparison with Similar Compounds
Similar Compounds
7-Methoxy-1H-indazole: Lacks the boronic acid group but shares the indazole core structure.
4-Boronic acid derivatives: Compounds with similar boronic acid functionality but different core structures.
Uniqueness
7-Methoxy-1H-indazole-4-boronic acid is unique due to the presence of both the methoxy group and the boronic acid group on the indazole ring. This combination provides distinct reactivity and potential biological activity, making it a valuable compound in various fields of research.
Properties
IUPAC Name |
(7-methoxy-1H-indazol-4-yl)boronic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BN2O3/c1-14-7-3-2-6(9(12)13)5-4-10-11-8(5)7/h2-4,12-13H,1H3,(H,10,11) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZMPENWGBBKCSU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C2C=NNC2=C(C=C1)OC)(O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301258796 | |
Record name | Boronic acid, B-(7-methoxy-1H-indazol-4-yl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301258796 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.98 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2121513-25-3 | |
Record name | Boronic acid, B-(7-methoxy-1H-indazol-4-yl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2121513-25-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Boronic acid, B-(7-methoxy-1H-indazol-4-yl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301258796 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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